Pyrene-PEG4-acid
Overview
Description
“Pyrene-amido-PEG4-CH2CH2COOH” is a compound that contains a pyrene moiety (a polycyclic aromatic hydrocarbon), linked via an amide bond to a polyethylene glycol (PEG) chain, which is further linked to a carboxylic acid group. This structure suggests that it could be used as a linker molecule in certain chemical reactions or processes .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a pyrene derivative containing an amine group with a PEG derivative containing a carboxylic acid group, forming the amide bond. The carboxylic acid at the other end of the PEG chain would be left intact .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, consists of a pyrene moiety, an amide linkage, a PEG4 chain, and a terminal carboxylic acid group .Chemical Reactions Analysis
As a linker molecule, this compound could be involved in a variety of chemical reactions, particularly in the field of bioconjugation. The amide and carboxylic acid groups could potentially react with amines, alcohols, and other functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The pyrene moiety is likely to impart hydrophobic characteristics, while the PEG chain and carboxylic acid group could provide hydrophilic properties .Scientific Research Applications
Electrochemical Applications
Pyrene has been used in electrochemical applications, particularly in the polymerization of naphthalene in mixed electrolytes, leading to the production of oligopyrenes. These oligopyrenes exhibit strong blue light emission, making them useful in the fabrication of organic electronic displays and electroluminescent devices (Huang et al., 2003).
Hydrogel Synthesis
Pyrene, combined with poly(ethylene glycol) (PEG), has been employed in the synthesis of multiresponsive hydrogels. These hydrogels exhibit complex optical and mechanical responses, which are valuable for various applications including transient photolithography processes (Rasch & Göstl, 2021).
Fluorescence Probe Behavior
In the study of poly(ethylene glycols) (PEGs) and ionic liquids, pyrene-based probes have been used to assess unusual fluorescence behavior. This has implications for understanding the physicochemical properties of mixtures involving PEGs and their potential applications in chemical processes (Sarkar et al., 2009).
Thermally Responsive Polymers
Pyrene has been integrated into thermally responsive dendritic core-shell polymers, which show temperature-dependent characteristics useful in various applications. These polymers have been studied using pyrene as a sequestered guest molecule to investigate critical aggregation temperatures (Yang et al., 2007).
Organic Electronics and OLEDs
Pyrene's properties, such as its long fluorescence lifetime and sensitivity to microenvironment changes, make it an attractive choice for organic electronics, including OLEDs. It has been studied for its potential in creating high-performance blue-light-emitting diodes (Figueira-Duarte et al., 2010).
Biomedical Imaging
In the field of biomedical imaging, pyrene derivatives have been developed for one- and two-photon fluorescence cellular imaging. These derivatives show potential for bioimaging applications, offering high fluorescence quantum yield and effective internalization by cells (Wang et al., 2012).
Drug Delivery Systems
Hyperbranched polyether polyols containing protective PEG chains and pyrene have been investigated as prospective drug delivery systems. These polymers exhibit enhanced encapsulation efficiency and are promising for solubilizing and delivering drugs (Tziveleka et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-[2-[2-[2-(4,6-dihydropyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1,3-4,6-9H,2,5,10-19H2,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISZCCCHHXRQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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